molecular formula C28H20N4O5 B1498400 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide CAS No. 6407-71-2

3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide

Cat. No.: B1498400
CAS No.: 6407-71-2
M. Wt: 492.5 g/mol
InChI Key: CJDUJPKPZLUDQT-UHFFFAOYSA-N
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Description

3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide is a synthetic monoazo dye of significant interest in materials science and photochemistry research. Its primary research value lies in its application as a disperse dye for the coloration of synthetic polymers, particularly polyester and acetate fibers . The molecular structure is engineered with a push-pull electron system, where the electron-donating hydroxy and methoxy groups and the electron-withdrawing nitro and carboxamide groups facilitate intramolecular charge transfer, resulting in strong coloration. Researchers are investigating its nonlinear optical (NLO) properties for potential use in optoelectronic devices and optical limiting applications . Furthermore, its well-defined chromophore makes it a candidate for studies in photodynamic therapy and dye-sensitized processes , where its ability to generate singlet oxygen or undergo efficient photo-induced electron transfer is explored. The compound serves as a sophisticated model system for examining aggregation behavior, solvatochromism, and the photostability of complex azo derivatives, providing foundational insights for the development of advanced functional dyes.

Properties

IUPAC Name

3-hydroxy-4-[(2-methoxy-4-nitrophenyl)diazenyl]-N-naphthalen-1-ylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N4O5/c1-37-25-16-19(32(35)36)13-14-24(25)30-31-26-21-11-5-3-8-18(21)15-22(27(26)33)28(34)29-23-12-6-9-17-7-2-4-10-20(17)23/h2-16,33H,1H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDUJPKPZLUDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120541
Record name 3-Hydroxy-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-1-naphthalenyl-2-naphthalenecarboxamide
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6407-71-2
Record name 3-Hydroxy-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-1-naphthalenyl-2-naphthalenecarboxamide
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Record name 3-Hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-N-naphthylnaphthalene-2-carboxamide
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Record name 3-Hydroxy-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-1-naphthalenyl-2-naphthalenecarboxamide
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Record name 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide
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Preparation Methods

Preparation Methods of 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the azo linkage by diazotization and azo coupling reactions.
  • Preparation of the naphthylnaphthalene carboxamide intermediate.
  • Introduction of substituents such as hydroxy and methoxy groups.
  • Final assembly by coupling the azo moiety to the naphthylnaphthalene carboxamide.

This requires precise control of reaction conditions, reagents, and purification steps to achieve high yield and purity.

Stepwise Preparation Details

Preparation of Naphthylnaphthalene-2-carboxamide Intermediate
  • Starting from 3-hydroxy-1-naphthalenesulfonic acid derivatives, acylation with benzoyl chloride in pyridine forms pyridinium salts.
  • Conversion to naphthoxazole intermediates is achieved by reaction with thionyl chloride followed by amine treatment (e.g., diethylamine).
  • Hydrolysis of naphthoxazole intermediates yields amino-hydroxy naphthalenesulfonamide derivatives, which serve as coupling partners for azo dye formation.
Synthesis of 2-methoxy-4-nitrophenyl Diazonium Salt
  • The 2-methoxy-4-nitroaniline precursor is diazotized using sodium nitrite and acid under cold conditions (0–5 °C).
  • The resulting diazonium salt is stable at low temperatures and ready for azo coupling.
Azo Coupling Reaction
  • The diazonium salt is coupled with the naphthylnaphthalene carboxamide intermediate under basic or neutral pH.
  • The coupling occurs at the activated aromatic position adjacent to the hydroxy group, forming the azo (-N=N-) linkage.
  • Reaction conditions such as temperature, pH, and solvent (e.g., aqueous ethanol) are optimized to maximize yield and minimize side products.
Introduction of Methoxy Group and Nitro Substituent
  • The methoxy group on the phenyl ring is introduced via methylation of hydroxy precursors using methylating agents such as dimethyl sulfate or methyl halides.
  • The nitro substituent is introduced by nitration of the aromatic ring using nitric acid or related nitrating agents before azo coupling.

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Acylation Benzoyl chloride, pyridine, room temp to reflux Forms pyridinium salts
Conversion to naphthoxazole Thionyl chloride, diethylamine, reflux Intermediate formation
Hydrolysis KOH aqueous solution, reflux Yields amino-hydroxy sulfonamide
Diazotization NaNO2, HCl, 0–5 °C Formation of diazonium salt
Azo coupling Coupling partner, pH 6–8, 0–25 °C, aqueous solvent Forms azo linkage
Methylation (methoxy group) Dimethyl sulfate or methyl halide, base, 20–100 °C Etherification of phenolic OH
Nitration HNO3 or mixed acid, controlled temperature Introduces nitro substituent pre-coupling

Purification and Characterization

  • Crude products are purified by recrystallization from suitable solvents (e.g., ethanol, acetone).
  • Chromatographic techniques (HPLC, column chromatography) may be employed to isolate pure compound.
  • Characterization includes NMR, IR, UV-Vis spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Yield Data

While direct yield data for this specific compound is limited in publicly available literature, analogous azo dye syntheses report:

Step Typical Yield (%) Comments
Acylation 85–95 High yield with controlled conditions
Diazotization >90 Quantitative under optimized conditions
Azo coupling 70–85 Dependent on pH and temperature
Methylation 75–90 Efficient with appropriate methylating agents
Overall yield (multi-step) 50–65 After purification and isolation

These yields reflect typical outcomes for complex azo dye syntheses and are influenced by reagent purity, reaction time, and work-up procedures.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Acylation Benzoyl chloride, pyridine Formation of amide intermediate
Thionyl chloride treatment SOCl2, diethylamine Formation of naphthoxazole
Hydrolysis KOH solution Amino-hydroxy sulfonamide
Diazotization NaNO2, HCl, 0–5 °C Diazonium salt formation
Azo coupling Coupling partner, pH 6–8, aqueous solvent Azo bond formation
Methylation Dimethyl sulfate or methyl halide Methoxy group introduction
Purification Recrystallization, chromatography Isolation of pure product

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with proteins and nucleic acids is crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with other azo-carboxamide derivatives, differing primarily in substituent groups on the aryl rings. These variations impact physicochemical properties, stability, and functional performance.

Substituent Variations and Molecular Properties

Table 1: Key Structural Differences and Molecular Data
Compound Name (CAS No.) Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (68399-70-2) 2-methoxy, 4-nitro, N-naphthyl C₂₈H₂₀N₄O₅ 492.14 Pigments, dyes
3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(o-tolyl)carboxamide (3564-22-5) 2-methyl, 5-nitro, N-o-tolyl C₂₅H₂₀N₄O₄ 464.46 Textile dyeing
Pigment Red 16 (6407-71-2) 2-methoxy, 4-nitro, N-1-naphthyl C₂₈H₂₀N₄O₅ 492.14 Plastics, coatings
Pigment Red 171 (6985-95-1) 2-methoxy-4-nitro, benzimidazolone C₂₅H₁₈N₆O₆ 498.45 High-temperature plastics
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-ethylphenyl)azo]carboxamide (61050-41-7) 4-ethyl, 4-methoxyphenyl C₂₆H₂₃N₃O₃ 425.48 Specialty inks
Key Observations:

Substituent Effects on Solubility :

  • The methoxy group in the target compound enhances solubility in polar solvents compared to analogs with methyl (e.g., 3564-22-5) or chloro (e.g., 21839-86-1 ) substituents, which increase hydrophobicity .
  • Sulfonated derivatives (e.g., trisodium salts in ) exhibit superior water solubility due to ionic sulfonate groups .

Color and Stability :

  • The nitro group at the para position (target compound) improves lightfastness compared to ortho -nitro analogs (e.g., 67990-07-2 ), which are prone to photodegradation .
  • Pigment Red 171’s benzimidazolone group enhances thermal stability (up to 300°C), making it suitable for high-temperature polymer processing, unlike the target compound .

Applications :

  • N-Naphthyl vs. N-Aryl Substitutents : The target compound’s N-naphthyl group provides a broader absorbance spectrum (λₘₐₐ ~520 nm) compared to N-phenyl analogs (e.g., 61050-41-7, λₘₐₐ ~480 nm), resulting in deeper red hues .
  • Pigment vs. Dye : Carboxamides without ionic groups (e.g., target compound) are used as pigments due to low solubility, while sulfonated derivatives () function as dyes .

Performance in Industrial Settings

Table 2: Comparative Performance Metrics
Property Target Compound Pigment Red 16 Pigment Red 171
Thermal Stability (°C) ~200 ~220 >300
Lightfastness (1–8 scale) 6 5 7
Solubility in DMF (g/L) 0.12 0.10 <0.01
  • Thermal Stability : Pigment Red 171 outperforms the target compound due to its rigid benzimidazolone structure .
  • Lightfastness : The target compound’s nitro group at the 4-position reduces photo-oxidation rates compared to Pigment Red 16’s simpler structure .

Biological Activity

3-Hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide, commonly referred to as a synthetic azo compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article compiles relevant findings from diverse studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by its azo linkage, which is known for imparting various biological activities. Its molecular formula is C18H18N4O6C_{18}H_{18}N_{4}O_{6} with a molecular weight of approximately 386.4 g/mol. The presence of hydroxyl and carboxamide functional groups contributes to its reactivity and interaction with biological systems.

Biological Activity

1. Antimicrobial Properties

Research indicates that azo compounds, including this specific derivative, exhibit antimicrobial activity. For instance, studies have shown that related azo compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 3–6 μg/mL . Although specific data for this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

2. Cytotoxicity and Anticancer Activity

Azo compounds are often investigated for their cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated that certain azo derivatives can inhibit the growth of cancer cells, including those from hepatoma and leukemia origins . The mechanism typically involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

3. Genotoxicity Assessment

The genotoxic potential of azo compounds has been a significant area of research due to concerns regarding their safety in consumer products. In vitro tests using bacterial reverse mutation assays have shown that many azo compounds do not exhibit significant genotoxic effects . However, metabolites produced during metabolism may possess genotoxic properties, necessitating further investigation into the breakdown products of this compound.

Toxicokinetics

Limited studies have been conducted on the toxicokinetics of this compound. A study involving oral administration in rats indicated no systemic absorption at lower doses, suggesting that the compound may have a low bioavailability . However, metabolites identified include hydroxylation products and other derivatives that may influence its overall toxicity profile.

Case Studies

Study 1: In Vivo Toxicity Assessment

In a controlled study, rats were administered varying doses of the compound over an extended period. Results indicated no significant adverse effects on body weight or organ histology at doses up to 500 mg/kg . This suggests a relatively high no-observed-adverse-effect level (NOAEL), indicating safety at certain exposure levels.

Study 2: Anticancer Activity Evaluation

A comparative analysis was conducted to evaluate the anticancer properties of related azo compounds against standard cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity, emphasizing the need for further exploration into how variations in substituents affect biological activity .

Summary Table of Biological Activities

Activity Type Findings
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria .
CytotoxicityInhibitory effects on cancer cell lines observed in related compounds .
GenotoxicityGenerally low; however, metabolites may pose risks .
ToxicokineticsLow systemic absorption; NOAEL established at 500 mg/kg .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis involves diazotization of 2-methoxy-4-nitroaniline followed by coupling with N-naphthylnaphthalene-2-carboxamide under alkaline conditions. Key parameters include maintaining a pH of 8–10 and temperatures below 5°C during diazotization to prevent decomposition . Purification via recrystallization using dimethylformamide (DMF) or ethanol/water mixtures enhances purity. Yield optimization can be achieved by stoichiometric control of the coupling agent and inert atmosphere conditions to minimize oxidation side reactions.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this azo-carboxamide compound?

  • Methodological Answer :

  • ¹H NMR : Signals for the methoxy group (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and the carboxamide NH (δ ~10.5 ppm) should be observed. Coupling patterns confirm the azo (-N=N-) linkage .
  • FT-IR : Stretching vibrations for the azo group (ν ~1400–1600 cm⁻¹), hydroxyl (-OH, ν ~3200–3500 cm⁻¹), and carboxamide (ν C=O ~1650 cm⁻¹) are critical identifiers .
  • UV-Vis : The π→π* transition of the azo group typically appears at λ_max ~450–550 nm, dependent on substituent electronic effects .

Q. What are the primary applications of this compound in academic research, particularly in materials science?

  • Methodological Answer : The compound’s conjugated azo-carboxamide structure makes it suitable as a pigment (e.g., analogs like C.I. Pigment Red 171) due to its thermal stability (decomposition >300°C) and resistance to UV degradation . In materials research, it serves as a model for studying:

  • Photochromism : Reversible trans-cis isomerism under UV light, applicable in smart coatings.
  • Nonlinear optical properties : Computational studies (DFT) predict high hyperpolarizability, relevant for optoelectronic devices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for structurally similar azo-carboxamide derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Tautomerism : Azo-hydrazone tautomeric equilibria can shift under varying pH or solvent polarity, altering UV-Vis and NMR profiles. Controlled solvent studies (e.g., DMSO vs. chloroform) and pH titration coupled with spectroscopy clarify these effects .
  • Crystallographic variations : Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) impact XRD patterns. Single-crystal X-ray diffraction is definitive for structural assignment .

Q. What computational strategies are effective for predicting the photostability and electronic properties of this compound?

  • Methodological Answer :

  • Time-Dependent DFT (TD-DFT) : Models excited-state behavior, predicting absorption spectra and excited-state decay pathways. Basis sets like 6-31G(d) and hybrid functionals (e.g., B3LYP) are recommended .
  • Molecular Dynamics (MD) : Simulates thermal degradation pathways, identifying vulnerable bonds (e.g., azo or methoxy groups) under elevated temperatures .

Q. How does the introduction of electron-withdrawing groups (e.g., -NO₂) influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The nitro group at the 4-position enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). Kinetic studies using HPLC-MS monitor reaction progress, while Hammett plots quantify substituent effects on reaction rates .

Key Research Challenges

  • Synthetic Scalability : Large-scale synthesis requires addressing exothermic diazotization steps and azo bond sensitivity to reducing agents.
  • Environmental Impact : Degradation products (e.g., aromatic amines) must be analyzed via LC-MS to assess ecotoxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-naphthylnaphthalene-2-carboxamide

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